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Compound of Interest

Compound Name: Z-360

Cat. No.: B1260678

An in-depth guide to the performance and mechanisms of the CCK2 receptor antagonist Z-360
and its key analogs, supported by experimental data and detailed methodologies.

Z-360, also known as Nastorazepide, is a potent and orally active non-peptide antagonist of the
cholecystokinin-2 (CCK2) receptor, a G protein-coupled receptor implicated in the progression
of certain cancers, most notably pancreatic cancer. This guide provides a comparative analysis
of Z-360 and its analogs, offering researchers, scientists, and drug development professionals
a comprehensive overview of their performance based on available preclinical and clinical data.

Performance Comparison of Z-360 and Analogs

The following table summarizes the key performance indicators of Z-360 and several of its
notable analogs. The data has been compiled from various preclinical studies to facilitate a
direct comparison of their binding affinities and in vivo efficacy.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1260678?utm_src=pdf-interest
https://www.benchchem.com/product/b1260678?utm_src=pdf-body
https://www.benchchem.com/product/b1260678?utm_src=pdf-body
https://www.benchchem.com/product/b1260678?utm_src=pdf-body
https://www.benchchem.com/product/b1260678?utm_src=pdf-body
https://www.benchchem.com/product/b1260678?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1260678?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

In Vivo
Binding . Efficacy
Target o In Vitro . Key
Compound Affinity . (Pancreatic
Receptor . Efficacy Features
(Ki/1IC50) Cancer
Models)
. In
Inhibits o
) combination
gastrin- )
) with
stimulated o
gemcitabine, )
Z-360 , Akt o Orally active,
) 0.47 nM (Ki) ~ significantly
(Nastorazepi CCK2R phosphorylati well-tolerated
[1] decreases o
de) on[2]; ] in vivo[2]
tumor weight
Reduces
and
VEGFA ,
_ increases
expression[3] ]
survival[2]
Data not Under clinical
Potent and )
] readily development ] o
YF476 selective ) ) High affinity
) CCK2R available for for gastric
(Netazepide) CCK2R ) ~ for CCK2R
) direct neuroendocri
antagonist _
comparison ne tumors
Used as a )
IC50=2nM ) Displays
Selective reference .
(CCK2R), ) selectivity for
L-365,260 CCK2R CCK2 compound in
280 nM ) o CCK2R over
antagonist preclinical
(CCK1R) _ CCK1R
studies
Pharmacokin
Slightly ) etic profile ]
o Radiolabeled Designed as
GAS1, GAS2, inferior ) ) dependent on )
CCK2R o for imaging theranostic
GAS3 affinity to Z- the
and therapy ) agents
360 radiometal-
chelate
IP-002x-Rho CCK2R Association Fluorescently  Investigated Saccharide-
with CCK2R+  labeled for in for targeted conjugated
cells vitro studies drug delivery fluorescent
increases

© 2025 BenchChem. All rights reserved.

2/9

Tech Support


https://journals.physiology.org/doi/abs/10.1152/physrev.00014.2005
https://pubmed.ncbi.nlm.nih.gov/17961733/
https://bio-protocol.org/exchange/minidetail?id=2525230&type=30
https://pubmed.ncbi.nlm.nih.gov/17961733/
https://pubmed.ncbi.nlm.nih.gov/17961733/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1260678?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

with linker derivatives of
hydrophilicity Z-360[4]

Signaling Pathways of the CCK2 Receptor and
Inhibition by Z-360

The CCK2 receptor, upon activation by its endogenous ligands gastrin and cholecystokinin
(CCK), initiates a cascade of intracellular signaling events that promote cell proliferation,
survival, and angiogenesis. Z-360 and its analogs exert their anti-tumor effects by blocking
these pathways.

The binding of gastrin or CCK to the CCK2 receptor can activate multiple G proteins, including
Gq, Gs, and G12/13. Activation of Gq leads to the stimulation of phospholipase C (PLC), which
in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3)
and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG
activates protein kinase C (PKC). These events culminate in the activation of downstream
signaling cascades, including the mitogen-activated protein kinase (MAPK) and the
phosphoinositide 3-kinase (PI3K)/Akt pathways. The PI3K/Akt pathway is a critical regulator of
cell survival and proliferation. Z-360 has been shown to effectively inhibit gastrin-induced
phosphorylation of Akt, a key downstream effector in this pathway.[2] Furthermore, the CCK2
receptor can also transactivate the epidermal growth factor receptor (EGFR), further amplifying
pro-survival signals.

Below is a diagram illustrating the major signaling pathways downstream of the CCK2 receptor
and the point of inhibition by Z-360.
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Caption: CCK2R signaling and Z-360 inhibition.

Experimental Methodologies

To ensure the reproducibility and accurate interpretation of the presented data, this section

outlines the detailed methodologies for key experiments used in the evaluation of Z-360 and its

analogs.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for the CCK2 receptor.

Experimental Workflow:
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Caption: Radioligand binding assay workflow.

Detailed Protocol:
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» Membrane Preparation: Cell membranes from a cell line overexpressing the human CCK2
receptor (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.

 Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of
a radiolabeled CCK2 receptor ligand (e.g., [125I]gastrin-17).

o Competition: Increasing concentrations of the unlabeled test compound (Z-360 or its
analogs) are added to the wells to compete with the radioligand for binding to the receptor.

o Equilibrium: The mixture is incubated at room temperature for a defined period (e.g., 60
minutes) to allow the binding to reach equilibrium.

» Separation: The bound radioligand is separated from the free radioligand by rapid filtration
through a glass fiber filter, which traps the cell membranes.

» Quantification: The amount of radioactivity retained on the filter is measured using a gamma
counter.

o Data Analysis: The concentration of the test compound that inhibits 50% of the specific
binding of the radioligand (IC50) is determined by non-linear regression analysis of the
competition curve. The inhibition constant (Ki) is then calculated from the IC50 value using
the Cheng-Prusoff equation.

In Vivo Pancreatic Cancer Xenograft Model

This model is used to evaluate the anti-tumor efficacy of Z-360 and its analogs in a living
organism.

Experimental Workflow:
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Caption: In vivo xenograft model workflow.

Detailed Protocol:

o Cell Culture: Human pancreatic cancer cells (e.g., PANC-1, MiaPaCa-2) are cultured under
standard conditions.
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e Implantation: A specific number of cancer cells are suspended in a suitable medium (e.g.,
Matrigel) and injected either subcutaneously into the flank or orthotopically into the pancreas
of immunocompromised mice (e.g., nude or SCID mice).[3][5][6]

o Tumor Growth: The tumors are allowed to grow until they reach a predetermined size (e.g.,
100-200 mms3).

o Treatment: The mice are then randomly assigned to different treatment groups. Z-360 or its
analogs are typically administered orally. In combination studies, a chemotherapeutic agent
like gemcitabine may be administered intraperitoneally.

e Monitoring: Tumor size is measured regularly (e.g., twice a week) using calipers, and tumor
volume is calculated. The general health and body weight of the mice are also monitored.

o Endpoint: The study is terminated when the tumors in the control group reach a certain size
or when the animals show signs of distress.

e Analysis: At the end of the study, the mice are euthanized, and the tumors are excised,
weighed, and processed for further analysis, such as histology, immunohistochemistry for
biomarkers (e.g., Ki-67 for proliferation, TUNEL for apoptosis), and gene expression
analysis.[3]

This comprehensive guide provides a foundation for understanding the comparative
performance and mechanisms of Z-360 and its analogs. The provided data and methodologies
can aid researchers in designing further studies and advancing the development of novel
therapies targeting the CCK2 receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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